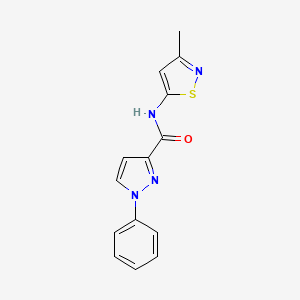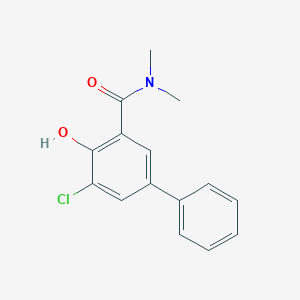
N-(3-methyl-1,2-thiazol-5-yl)-1-phenylpyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methyl-1,2-thiazol-5-yl)-1-phenylpyrazole-3-carboxamide, commonly known as MTZP, is a synthetic compound with potential therapeutic applications. MTZP has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of MTZP is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. MTZP has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response. MTZP has also been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
MTZP has been shown to have various biochemical and physiological effects. In cancer research, MTZP has been shown to inhibit the growth of tumor cells and induce apoptosis. Inflammation is a key factor in the development of many diseases, and MTZP has been shown to have anti-inflammatory properties. MTZP has also been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
MTZP has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, there are also some limitations to its use in lab experiments. MTZP has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, MTZP has not been extensively studied in vivo, which limits its potential use in animal studies.
将来の方向性
There are several potential future directions for research on MTZP. One area of research could focus on the development of more effective synthesis methods for MTZP, which could improve its availability for research purposes. Another area of research could focus on the development of more effective delivery methods for MTZP, which could improve its potential use in clinical settings. Additionally, further research could be done to explore the potential use of MTZP in the treatment of other diseases, such as autoimmune disorders and cardiovascular disease.
Conclusion:
In conclusion, MTZP is a synthetic compound with potential therapeutic applications in the treatment of various diseases. While more research is needed to fully understand its mechanism of action and potential uses, MTZP shows promise as a potential treatment for cancer, inflammation, and neurological disorders. Further research is needed to explore its potential uses and limitations for lab experiments and clinical settings.
合成法
MTZP can be synthesized using a multistep process involving the reaction of 3-methyl-1,2-thiazole-5-carboxylic acid with phenylhydrazine to form 3-methyl-1,2-thiazol-5-ylphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-phenyl-3-(3-methyl-1,2-thiazol-5-yl)pyrazole-4,5-dicarboxylic acid ethyl ester, which is subsequently hydrolyzed to form MTZP.
科学的研究の応用
MTZP has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, MTZP has been shown to inhibit the growth of tumor cells and induce apoptosis. Inflammation is a key factor in the development of many diseases, and MTZP has been shown to have anti-inflammatory properties. In neurological research, MTZP has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c1-10-9-13(20-17-10)15-14(19)12-7-8-18(16-12)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHPLMLCHSZZQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=NN(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-cyclopent-3-en-1-ylmethanone](/img/structure/B7584884.png)


![1-[(1-Methylimidazol-2-yl)methyl]-3-(2,4,4-trimethylcyclohexyl)urea](/img/structure/B7584899.png)
![1-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B7584901.png)

![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxan-3-yl)methanone](/img/structure/B7584913.png)
![1-(2-Bicyclo[2.2.1]heptanyl)-4-(2,2-difluoroethyl)piperazine](/img/structure/B7584930.png)
![1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea](/img/structure/B7584938.png)
![4-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B7584940.png)


![2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one](/img/structure/B7584979.png)